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Compound of Interest

Compound Name: DW71177

Cat. No.: B12376189

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of DW71177, a novel and potent small
molecule inhibitor targeting the first bromodomain (BD1) of the Bromodomain and Extra-
Terminal domain (BET) family of proteins. DW71177 has demonstrated significant anti-
leukemic activity in preclinical studies and represents a promising therapeutic agent for cancers
driven by oncogenic transcription factors.[1][2]

Core Mechanism of Action

DW71177 is a[3][4][5]triazolo[4,3-a]quinoxaline-based compound that functions as a
competitive inhibitor at the acetyl-lysine (Kac) binding pocket of BET bromodomains.[1][2] It
exhibits high selectivity for the first bromodomain (BD1) over the second (BD2), a feature that
may contribute to a more favorable therapeutic window compared to pan-BET inhibitors.[1][6]

BET proteins, particularly BRD4, are epigenetic "readers" that play a crucial role in the
regulation of gene expression.[5] They bind to acetylated lysine residues on histone tails and
recruit transcriptional machinery to the promoters and enhancers of target genes.[5] In many
cancers, BET proteins are involved in the aberrant activation of oncogenes such as MYC.[3][4]

[510718]

By selectively binding to BD1, DW71177 displaces BET proteins from chromatin, leading to the
suppression of oncogenic transcriptional programs.[1][2] This disruption of transcription results
in cell cycle arrest and apoptosis in cancer cells.[5][8]
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Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of DW71177 in inhibiting BET protein
function and subsequent oncogene transcription.
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Caption: Mechanism of DW71177 as a BD1-selective BET inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for DW71177 from preclinical studies.

Table 1: Binding Affinity and Selectivity

Target Assay Parameter Value (nM) Selectivity
~20-fold vs.
BRD4-BD1 ITC Kd 6.7
BRD4-BD2
BRD4-BD2 ITC Kd 141 -

ITC: Isothermal Titration Calorimetry
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Table 2: In Vitro Anti-proliferative Activity

Cell Line Cancer Type Parameter Value (pM)
Acute Myeloid

MV4-11 _ GI50 <0.1
Leukemia (AML)
Acute Myeloid

MOLM-13 _ GI50 <0.1
Leukemia (AML)
NUT Midline

Ty-82 ) GI50 <0.1
Carcinoma

Pfeiffer B-cell Lymphoma GI50 <0.1

SU-DHL-4 B-cell Lymphoma GI50 <0.1

GI50: 50% Growth Inhibition

Table 3: Pharmacokinetic Profile in Rats (Oral

Administration)
Parameter Value Unit
Dose 20 mg/kg
Tmax 0.5 hours
Cmax 3.05 pg/mL
t1/2 13 hours
AUCt 3.61 pg-h/mL

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2:

Half-life; AUCt: Area under the plasma concentration-time curve.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments conducted with DW71177.

Isothermal Titration Calorimetry (ITC)
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Objective: To determine the binding affinity (Kd) and thermodynamics of DW71177 to the
bromodomains of BET proteins.

Materials:

MicroCal iTC200 instrument (Malvern Panalytical)

Purified recombinant human BRD4-BD1 and BRD4-BD2 proteins

DW?71177 compound dissolved in DMSO and diluted in ITC buffer

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Procedure:
» Prepare the protein solution (e.g., 20 uM BRD4-BD1 or BRD4-BD?2) in ITC buffer.

o Prepare the ligand solution (e.g., 200 uM DW71177) in the same ITC buffer, ensuring the
final DMSO concentration is matched between the protein and ligand solutions to minimize
heats of dilution.

o Load the protein solution into the sample cell of the calorimeter.
e Load the DW71177 solution into the injection syringe.
» Set the experimental temperature (e.g., 25 °C).

o Perform a series of injections (e.g., 19 injections of 2 pL each) of the DW71177 solution into
the protein solution at regular intervals (e.g., 150 seconds).

e Record the heat changes associated with each injection.

e Analyze the data using the instrument's software to fit a binding model (e.g., one-site binding
model) and determine the Kd, stoichiometry (n), and enthalpy (AH) of binding.

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative activity of DW71177 in cancer cell lines.
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Materials:
e Cancer cell lines (e.g., MV4-11, MOLM-13)

e Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and
antibiotics

o 96-well cell culture plates

e DW71177 compound dissolved in DMSO

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
¢ Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)

e Microplate reader

Procedure:

» Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and
allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

e Prepare serial dilutions of DW71177 in cell culture medium.

o Treat the cells with varying concentrations of DW71177 and a vehicle control (DMSO) for a
specified duration (e.g., 72 hours).

e Add MTT solution to each well and incubate for 2-4 hours at 37 °C to allow for the formation
of formazan crystals by viable cells.

e Add the solubilization buffer to dissolve the formazan crystals.
o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
GI50 value.

Acute Myeloid Leukemia (AML) Xenograft Model
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Objective: To evaluate the in vivo anti-tumor efficacy of DW71177.

Materials:

Immunocompromised mice (e.g., NOD/SCID or NSG mice)

AML cell line (e.g., MV4-11)

Matrigel (optional, for subcutaneous injection)

DW71177 formulated for oral administration

Calipers for tumor measurement

Procedure:

Inject AML cells (e.g., 5 x 106 cells) subcutaneously into the flank of the mice.

e Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200
mm3), randomize the mice into treatment and control groups.

o Administer DW71177 orally at various doses (e.g., 40, 80, 120 mg/kg) daily or as per the
determined dosing schedule.

o Administer the vehicle control to the control group.
e Measure the tumor volume using calipers at regular intervals.
» Monitor the body weight of the mice as an indicator of toxicity.

e At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
western blotting, immunohistochemistry).

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of DW71177.
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Caption: Preclinical evaluation workflow for DW71177.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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